

FT836 In Vivo Persistence Technical Support Center

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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo persistence of FT836, an off-the-shelf, iPSC-derived CAR T-cell therapy targeting MICA/B.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of FT836 that promotes its persistence in vivo?

A1: FT836 is engineered with a novel "Sword & Shield" technology designed to promote functional persistence, even without conditioning chemotherapy.[1][2] This system has two key components:

- **Sword (Alloimmune Defense Receptor - ADR):** This is a 4-1BB-targeted CAR that enables FT836 to recognize and eliminate host alloreactive immune cells that would otherwise reject it.[2]
- **Shield (CD58 Knockout):** The elimination of CD58 expression on FT836 cells prevents host T-cell recognition and subsequent attack, shielding the CAR T-cells from the host's immune response.[2]

This dual mechanism allows FT836 to persist and maintain its anti-tumor activity in the presence of a host immune system.[3]

Q2: How does FT836 overcome common tumor escape mechanisms related to its target?

A2: FT836 targets MICA/B, stress proteins expressed on a wide range of solid tumors.[1][4] A common way tumors evade the immune system is by cleaving and shedding MICA/B from their surface.[4] FT836 is uniquely designed to bind to the $\alpha 3$ domain of MICA/B, a region resistant to this shedding.[1][4] This stabilizes MICA/B expression on the tumor cell surface, ensuring a consistent target for FT836 and inducing robust cytolytic killing.[1][4]

Q3: Can the persistence and efficacy of FT836 be enhanced with combination therapies?

A3: Yes, preclinical data suggests that the anti-tumor activity of FT836 can be enhanced when used in combination with standard-of-care regimens. Treatment of tumor cells with chemotherapy or radiation therapy has been shown to increase the expression of MICA/B on the cell surface, thereby providing more targets for FT836 and enhancing its cytolytic activity.[4] A Phase 1 clinical trial is currently evaluating FT836 alone and in combination with chemotherapy and monoclonal antibodies in patients with advanced solid tumors.[5]

Q4: Is lymphodepletion required for FT836 to persist?

A4: FT836 is engineered to promote functional persistence without the need for conditioning chemotherapy (lymphodepletion).[2] The "Sword & Shield" technology is designed to allow FT836 to thrive despite the presence of host alloreactive T cells.[1][3]

Troubleshooting Guide

Issue	Potential Cause(s)	Suggested Solution(s)
Suboptimal FT836 persistence in preclinical models	High alloreactive immune cell pressure in the animal model.	While FT836 is designed to resist alloreactivity, in certain models with supraphysiological challenges, persistence may be affected. Consider using immunodeficient mouse strains like NSG mice for initial engraftment and persistence studies. [6]
Low or heterogeneous MICA/B expression on the target tumor cell line.	1. Screen various tumor cell lines for high and stable MICA/B expression. 2. Consider pre-treating tumor cells with low-dose chemotherapy or radiation in vitro or in vivo to upregulate MICA/B expression before FT836 administration, based on preclinical findings. [4]	
Insufficient FT836 dose.	Perform a dose-escalation study to determine the optimal FT836 cell number for your specific tumor model. [7]	
High variability in FT836 persistence across a cohort	Inconsistent tumor engraftment.	Ensure consistent tumor cell implantation technique and monitor tumor growth to initiate FT836 treatment at a similar tumor burden for all animals. [7]

Varied immune reconstitution in humanized mouse models.	If using humanized models, characterize the immune cell populations in each animal before and after FT836 administration to correlate with persistence.	
Difficulty in detecting FT836 cells at later time points	Choice of detection method.	Use a highly sensitive method like quantitative PCR (qPCR) for the CAR transgene or multi-parameter flow cytometry with specific markers for human T-cells (e.g., hCD45, hCD3) and the CAR construct.[6]
Natural contraction phase of the T-cell response.	It is normal for CAR T-cell numbers to decrease after the initial expansion phase. Focus on establishing a stable, long-term persistence level rather than peak numbers.[8]	

Data Presentation

The following tables represent the type of quantitative data that should be collected from in vivo persistence studies of FT836. (Note: The data presented here is illustrative and based on qualitative descriptions from preclinical studies. Researchers should replace this with their own experimental data.)

Table 1: In Vivo Persistence of FT836 in a Xenograft Model

Time Point	Mean FT836 Cells per μ l Blood (Flow Cytometry)	Mean CAR Transgene Copies per μ g DNA (qPCR)
Day 7	1,500	50,000
Day 14	5,000	180,000
Day 28	2,000	75,000
Day 60	800	30,000

Table 2: Anti-Tumor Efficacy of FT836 in a Solid Tumor Xenograft Model

Treatment Group	Mean Tumor Volume (mm ³) at Day 28	Percent Tumor Growth Inhibition
Vehicle Control	1200	N/A
FT836 (Low Dose)	450	62.5%
FT836 (High Dose)	150	87.5%
FT836 + Chemotherapy	50	95.8%

Experimental Protocols

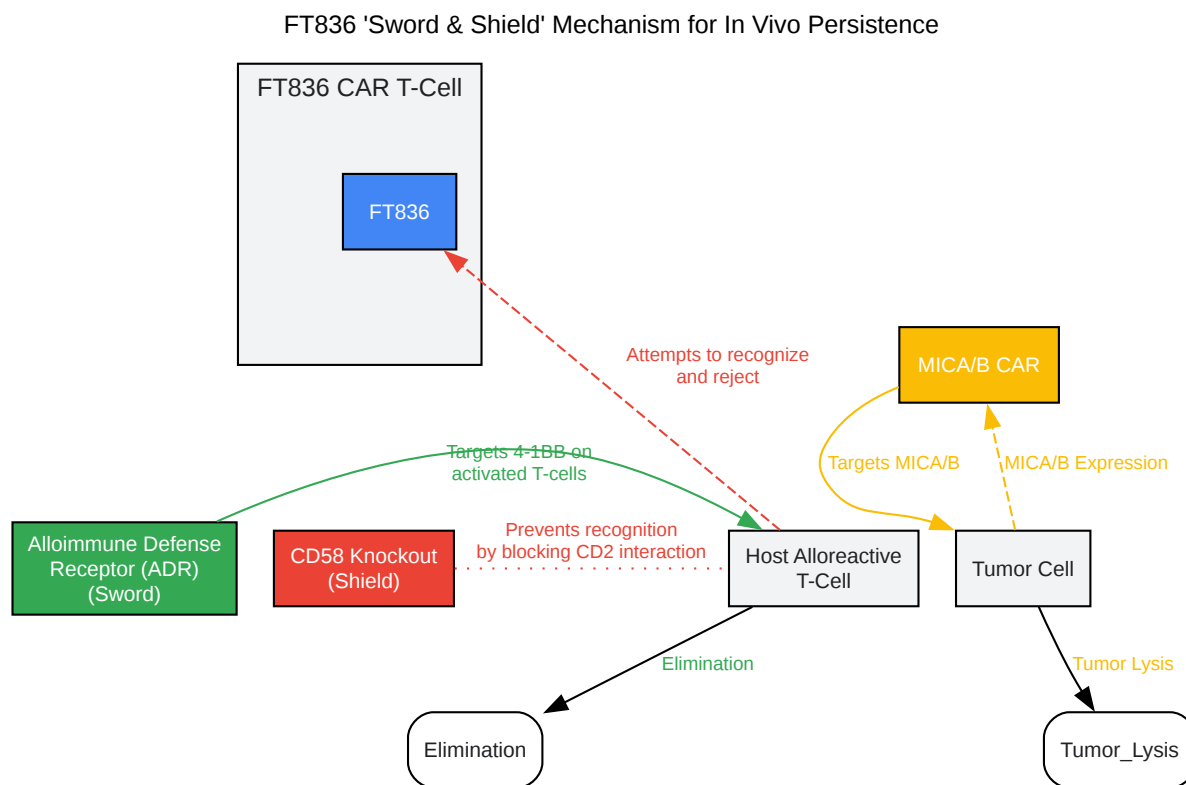
Protocol 1: Assessment of FT836 Persistence and Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework. Specifics such as cell numbers and timing should be optimized for the chosen tumor model.

- Cell Line Preparation:
 - Culture a human solid tumor cell line known to express MICA/B (e.g., a lung, ovarian, or prostate cancer cell line).[9]
 - Harvest cells during the exponential growth phase.
- Tumor Implantation:

- Implant $1-5 \times 10^6$ tumor cells subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[\[7\]](#)
- Monitor tumor growth using caliper measurements.[\[7\]](#)
- FT836 Administration:
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
 - Administer FT836 intravenously (i.v.) via the tail vein. Include a vehicle control group.
- Monitoring Persistence:
 - Collect peripheral blood at regular intervals (e.g., weekly).
 - Perform flow cytometry to quantify the number of human T-cells (hCD45+, hCD3+) that are CAR-positive.
 - Alternatively, perform qPCR on whole blood or peripheral blood mononuclear cells (PBMCs) to determine the number of CAR transgene copies.
- Monitoring Efficacy:
 - Measure tumor volume with calipers 2-3 times per week.[\[7\]](#)
 - At the end of the study, tumors can be excised for histological or flow cytometric analysis of FT836 infiltration.

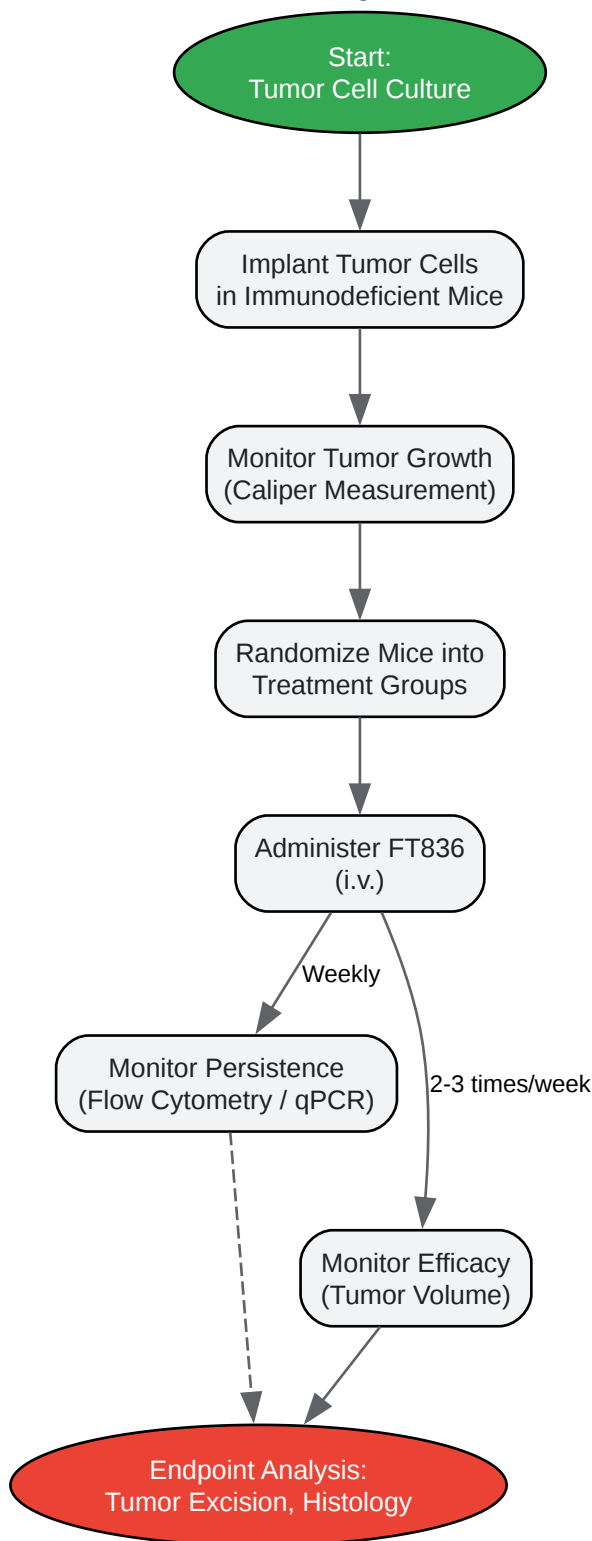
Visualizations



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Caption: FT836 "Sword & Shield" mechanism.

Experimental Workflow for Assessing FT836 In Vivo Persistence

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Caption: Workflow for in vivo studies.

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